molecular formula C19H18N2O2S B4044479 (1,3-benzodioxol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine

(1,3-benzodioxol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine

Cat. No.: B4044479
M. Wt: 338.4 g/mol
InChI Key: FLXRHFPJKGLSRL-UHFFFAOYSA-N
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Description

(1,3-benzodioxol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.10889899 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoredox Catalysis in Synthesis

Eosin Y, an organic dye activated as a photoredox catalyst, demonstrates the potential of similar compounds in facilitating the synthesis of triarylpyridines under ambient conditions. This application emphasizes the role of similar chemical structures in the development of novel synthetic pathways, leveraging photoredox catalysis for efficient chemical transformations (Rajendra S Rohokale et al., 2016).

Asymmetric 1,3-Dipolar Cycloaddition

The synthesis of bioactive molecules using asymmetric 1,3-dipolar cycloaddition highlights the importance of similar chemical structures in accessing various bioactive compounds. This approach underscores the utility of such compounds in constructing complex molecules with potential therapeutic applications (P. Kotian et al., 2005).

Directing Groups in Synthesis

Primary amines, including structures similar to the compound , act as efficient directing groups in the Ru-catalyzed synthesis of isoquinolines and related heterocycles. This application showcases the versatility of such compounds in directing chemical reactions to achieve specific structural motifs, which are crucial in the synthesis of complex organic molecules (P. Villuendas & E. Urriolabeitia, 2013).

Metal-free Oxidative C–H Functionalization

The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through metal-free oxidative strategies demonstrates the application of similar compounds in constructing biologically potent molecules. This method highlights the environmental and practical advantages of metal-free approaches in organic synthesis, particularly for the functionalization of C–H bonds (A. Mariappan et al., 2016).

Coordination Polymers and Molecular Recognition

The construction of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands demonstrates the potential of similar compounds in materials science. These polymers' luminescent properties and structural versatility underline their significance in developing functional materials with potential applications in sensing, catalysis, and optoelectronics (Zhuyan Zhang et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-4-17(19-18(5-1)22-14-23-19)12-21(11-16-6-8-24-13-16)10-15-3-2-7-20-9-15/h1-9,13H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXRHFPJKGLSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN(CC3=CN=CC=C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.